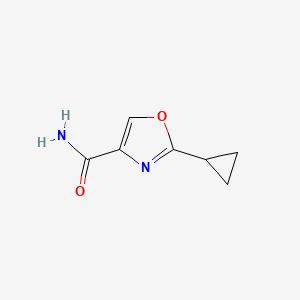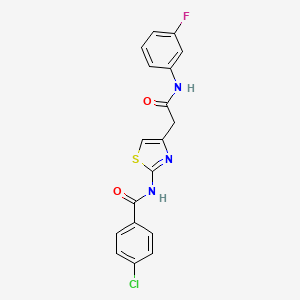![molecular formula C20H13F3N2OS2 B2587796 N-benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide CAS No. 477845-21-9](/img/structure/B2587796.png)
N-benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide” is a complex organic compound that contains several functional groups, including a benzyl group, a thienyl group, a trifluoromethyl group, and a carboxamide group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it may involve the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in the construction of fluorinated pharmacons . The Rh(iii)-catalysed C–H/N–H annulation of 2-thienyl- and 2-phenyl-quinazolin-4 (3H)-ones with diphenylacetylene could be a potential method for the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group at the 3-position of a thieno[3,4-b]thiophene-2-ethyl carboxylate unit can result in a significant twist of the conjugated main-chains from planarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. Trifluoromethyl groups can reduce both the HOMO and the LUMO levels of new polymers compared with their non-trifluoromethylated counterparts .Applications De Recherche Scientifique
Antibacterial Activity
Research has demonstrated the potential of N-benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide derivatives in exhibiting antibacterial activity. For instance, compounds with similar structures have been synthesized and tested for their in vitro activity against various bacteria strains such as Escherichia coli and Staphylococcus aureus. These studies highlight the significance of structural modifications in enhancing the antibacterial efficacy of such compounds (Mobinikhaledi et al., 2006).
Antiproliferative Properties
The antiproliferative properties of this compound derivatives have also been explored. Studies indicate that these compounds can inhibit the proliferation of cancer cells, making them potential candidates for cancer therapy. For example, modifications at specific functional groups in the molecule have shown to impact the antiproliferative activity significantly, suggesting a promising area for future cancer research (van Rensburg et al., 2017).
Synthesis of Complex Heterocyclic Compounds
Furthermore, this compound serves as a key intermediate in the synthesis of complex heterocyclic compounds. The versatility of this molecule allows for the creation of various derivatives through multicomponent reactions, leading to the development of novel compounds with potential applications in medicinal chemistry and material science. Research has detailed the synthesis of functionalized thieno[2,3-b]pyridines, showcasing the compound's utility in constructing new chemical entities with diverse biological and chemical properties (Dyachenko et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2OS2/c21-20(22,23)13-9-15-17(24-11-13)16(14-7-4-8-27-14)18(28-15)19(26)25-10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGXCCLLNUINRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2587714.png)
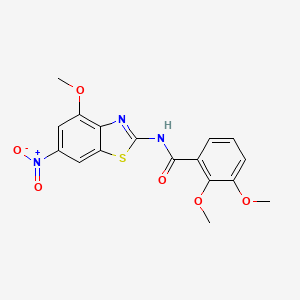

![(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride](/img/structure/B2587719.png)
![[4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2587721.png)


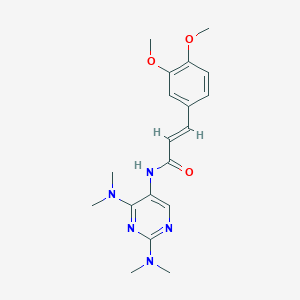
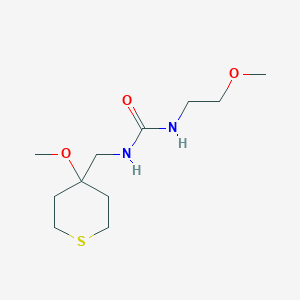
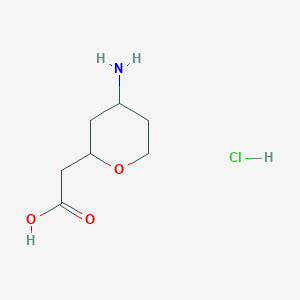
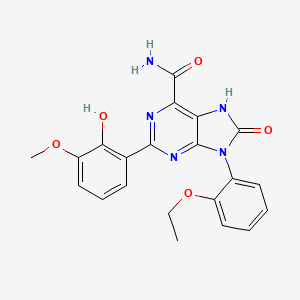
![N-Benzyl-3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2587731.png)
